Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C8H15N3O3 and a molecular weight of 201.22 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of azetidin-3-one with tert-butyl carbamate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidin-3-yl carbamates.
Scientific Research Applications
Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. It may also participate in the formation of covalent bonds with target proteins, leading to changes in their structure and function . The pathways involved in these interactions are often studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
- Tert-butyl (2-oxo-1,3-dioxan-5-yl)carbamate
- Tert-butyl (1-amino-2-oxoazetidin-3-yl)carbamate
- This compound
Comparison: this compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl N-(1-amino-2-oxoazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-11(9)6(5)12/h5H,4,9H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXNQMZOQFOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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